molecular formula C27H20N2 B14660207 (1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine CAS No. 42549-15-5

(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine

Cat. No.: B14660207
CAS No.: 42549-15-5
M. Wt: 372.5 g/mol
InChI Key: IBLMOUNKVHPTQF-UHFFFAOYSA-N
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Description

(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine is an organic compound with the molecular formula C20H16N2 It is characterized by its complex structure, which includes an indene core substituted with phenyl and phenylimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine typically involves the condensation of aniline derivatives with indene-2,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

Indene-2,3-dione+Aniline derivativeThis compound\text{Indene-2,3-dione} + \text{Aniline derivative} \rightarrow \text{this compound} Indene-2,3-dione+Aniline derivative→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E,3E)-3-(Phenylimino)-1-propen-1-yl]aniline
  • N,N’-Terephthalylidenedianiline
  • 3-[(1E)-(phenylimino)methyl]benzene-1,2-diol

Uniqueness

(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine is unique due to its indene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific electronic or steric characteristics are required.

Properties

CAS No.

42549-15-5

Molecular Formula

C27H20N2

Molecular Weight

372.5 g/mol

IUPAC Name

N,1-diphenyl-3-phenyliminoinden-2-amine

InChI

InChI=1S/C27H20N2/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(28-21-14-6-2-7-15-21)27(25)29-22-16-8-3-9-17-22/h1-19H,(H,28,29)

InChI Key

IBLMOUNKVHPTQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C3)C4=CC=CC=C42)NC5=CC=CC=C5

Origin of Product

United States

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